2-Methyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine
Description
2-Methyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine is a heterocyclic compound containing a pyridine ring substituted with a methyl group at the 2-position, a methylsulfanyl group at the 4-position, and an oxo group at the 1-position
Properties
CAS No. |
112895-10-0 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-methyl-4-methylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NOS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 |
InChI Key |
CFAIFJXRJSWWOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CC(=C1)SC)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-Methyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound’s oxo group can form hydrogen bonds with biological macromolecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(methylsulfanyl)quinoline
- 2-Methyl-4-(ethylsulfanyl)pyridine
- 2-Methyl-4-(methylsulfanyl)thiazole
Uniqueness
2-Methyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine is unique due to the presence of both a methylsulfanyl group and an oxo group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
